molecular formula C7H6BrClO B1376318 (3-Bromo-2-chlorophenyl)methanol CAS No. 1261524-75-7

(3-Bromo-2-chlorophenyl)methanol

Cat. No. B1376318
M. Wt: 221.48 g/mol
InChI Key: UAMPSBOTQHHEIA-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a flask charged with (3-bromo-2-chlorophenyl)methanol (1.1 g, 4.8 mmol) and a stir bar was added thallium trifluoroacetate (2.9 g, 5.3 mmol) and TFA (6 mL). The mixture was allowed to stir at RT for 16 hours. The volatiles were removed under reduced pressure. The residue was pumped under high vacuum for 15 minutes before palladium (II) chloride (0.085 g, 0.48 mmol), magnesium oxide (0.39 g, 9.6 mmol), lithium chloride (0.20 g, 4.8 mmol), and ethanol (30 mL) were added. The mixture was stirred under an atmosphere of carbon mono-oxide until the reaction turned black. The reaction was diluted with DCM. The suspension was filtered through a pad of celite to remove the solids. The filtrate was adsorbed onto silica gel, and purified by MPLC to afford the title compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
thallium trifluoroacetate
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.39 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
palladium (II) chloride
Quantity
0.085 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:10])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.FC(F)(F)[C:13]([O-])=[O:14].[Tl+].C(O)(C(F)(F)F)=O.[O-2].[Mg+2].[Cl-].[Li+]>C(Cl)Cl.[Pd](Cl)Cl.C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:13](=[O:14])[O:9][CH2:8][C:4]=2[C:3]=1[Cl:10] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC=1C(=C(C=CC1)CO)Cl
Step Two
Name
thallium trifluoroacetate
Quantity
2.9 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[Tl+]
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.39 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0.2 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
palladium (II) chloride
Quantity
0.085 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was stirred under an atmosphere of carbon mono-oxide until the reaction
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove the solids
CUSTOM
Type
CUSTOM
Details
purified by MPLC

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C2=C(C(OC2)=O)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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